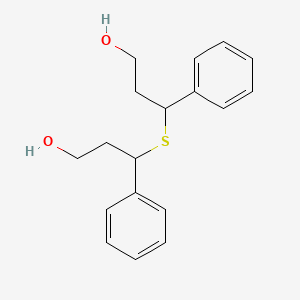![molecular formula C22H26N2O B13139067 8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[45]decan-3-one is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with ketones, followed by cyclization to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism by which 8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar spirocyclic compounds.
特性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
8-benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C22H26N2O/c1-23-17-22(20(21(23)25)19-10-6-3-7-11-19)12-14-24(15-13-22)16-18-8-4-2-5-9-18/h2-11,20H,12-17H2,1H3 |
InChIキー |
SCJOLXRJNUIZJQ-UHFFFAOYSA-N |
正規SMILES |
CN1CC2(CCN(CC2)CC3=CC=CC=C3)C(C1=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


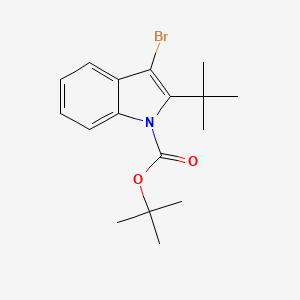
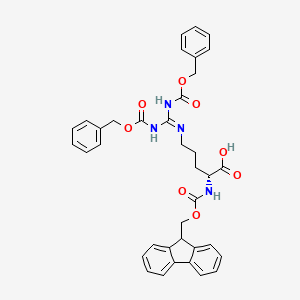
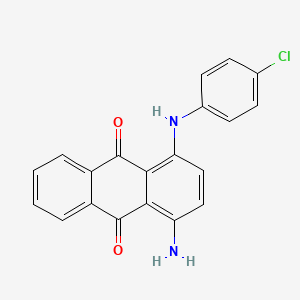
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

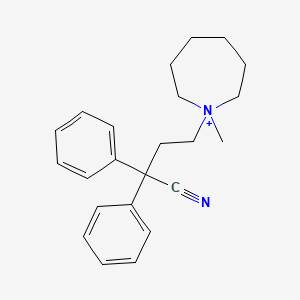
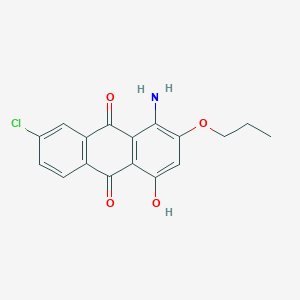
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
